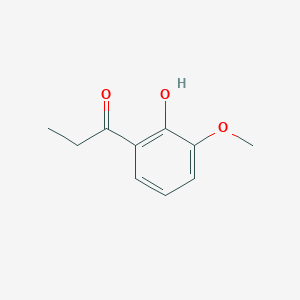![molecular formula C15H21N5O2 B14442825 N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine CAS No. 74838-84-9](/img/structure/B14442825.png)
N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a guanidine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzylic position is particularly reactive, undergoing oxidation and reduction reactions . Electrophilic nitration and Friedel-Crafts acylation reactions are also common, introducing deactivating, meta-directing substituents on the aromatic ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for benzylic oxidation, reducing agents for benzylic reduction, and electrophiles for substitution reactions . Conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted aromatic compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine has several applications in scientific research. It is used in organic chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is investigated for its potential pharmacological properties, including its effects on various molecular targets and pathways . The compound’s unique structure also makes it a valuable tool in the study of protein-ligand interactions and enzyme inhibition .
Mecanismo De Acción
The mechanism of action of N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may also inhibit certain enzymes, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other guanidine derivatives and piperazine-based compounds. Examples are guanidine hydrochloride and N,N’-disubstituted guanidines .
Uniqueness: What sets N’'-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine apart is its unique combination of a benzyl-substituted piperazine ring and a guanidine moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
74838-84-9 |
|---|---|
Fórmula molecular |
C15H21N5O2 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
2-[3-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C15H21N5O2/c16-15(17)18-8-4-7-11-13(21)20-12(14(22)19-11)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,19,22)(H,20,21)(H4,16,17,18)/t11-,12-/m0/s1 |
Clave InChI |
CAKBEMYCCHKGSU-RYUDHWBXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CCCN=C(N)N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



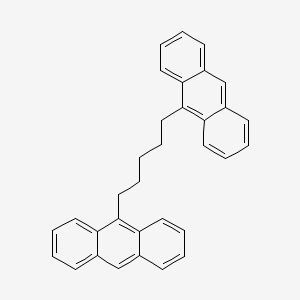

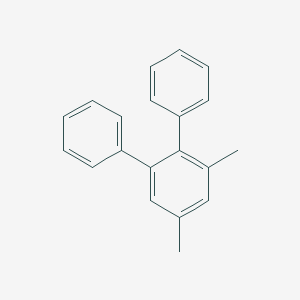

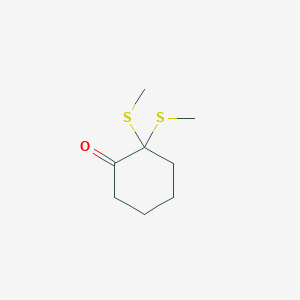
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

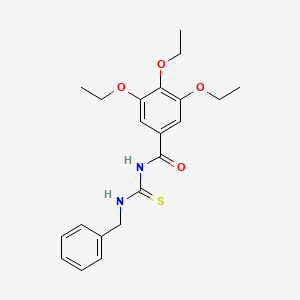
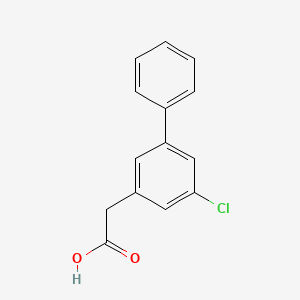


![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
